[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate
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Overview
Description
[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate is a complex organic compound with a unique structure It is characterized by multiple acetoxy groups and an octoxy substituent on an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate typically involves the acetylation of a precursor molecule. One common method involves the reaction of an oxolane derivative with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography ensures the isolation of the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields alcohols, while oxidation can produce ketones or carboxylic acids .
Scientific Research Applications
Chemistry
In chemistry, [2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications .
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in acetylation and deacetylation processes .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as in the development of drugs targeting specific enzymes or pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of [2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate involves its interaction with specific molecular targets. The acetoxy groups can be hydrolyzed by esterases, releasing acetic acid and the corresponding alcohol. This process can modulate the activity of enzymes and pathways involved in acetylation and deacetylation .
Comparison with Similar Compounds
Similar Compounds
Octyl D-Galactofuranoside Tetraacetate: Similar in structure but with a different sugar moiety.
2-[(Acetyloxy)methoxy]ethyl acetate: Similar in having acetoxy groups but with a simpler structure.
Uniqueness
[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate is unique due to its combination of multiple acetoxy groups and an octoxy substituent on an oxolane ring.
Properties
Molecular Formula |
C22H36O10 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
[2-acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate |
InChI |
InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(32-22)18(29-15(3)24)13-28-14(2)23/h18-22H,6-13H2,1-5H3 |
InChI Key |
YQYGIWWSRQRBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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